molecular formula C14H11BrFNO2S B8160034 1-(3-Bromo-4-fluorophenylsulfonyl)indoline

1-(3-Bromo-4-fluorophenylsulfonyl)indoline

Cat. No.: B8160034
M. Wt: 356.21 g/mol
InChI Key: SQBRAFXJCZWJBC-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenylsulfonyl)indoline is a sulfonylated indoline derivative characterized by a bromo-fluoro-substituted phenylsulfonyl group at the indoline nitrogen. The indoline core, a saturated bicyclic structure, provides conformational rigidity compared to its unsaturated indole analogs.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2S/c15-12-9-11(5-6-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBRAFXJCZWJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromo-4-fluorophenylsulfonyl)indoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the phenylsulfonyl group and subsequent halogenation to introduce the bromine and fluorine atoms. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenylsulfonyl)indoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Bromo-4-fluorophenylsulfonyl)indoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of indoline derivatives are highly dependent on substituent type, size, and position. Key structural analogs include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
1-(Methylsulfonyl)indoline derivatives Small sulfonyl groups (e.g., methyl) Cytotoxic activity comparable to doxorubicin in cancer cell lines (COLO 205, SK-MEL-2)
1-(Benzylsulfonyl)indoline (BSI) Benzylsulfonyl group Inhibits pancreatic cancer cell migration and invasion via HDAC inhibition
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole Bromo-fluoro-toluenesulfonyl on indole High structural similarity (0.99) to target compound; indole core vs. indoline
Spirooxindolo-β-lactams (e.g., cis-3k) Bromo/chloro-fluoro-phenyl groups Synthesized via Staudinger cycloaddition; molecular weights 409–453 g/mol
5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide Pivaloyl and sulfonamide groups Antifungal/antimicrobial activity

Key Observations :

  • Substituent Size: Smaller sulfonyl groups (e.g., methyl, aminosulfonyl) enhance cytotoxicity, while bulkier groups like 3-bromo-4-fluorophenyl may reduce bioavailability but improve target specificity .
  • Core Saturation : Indoline’s saturated core offers rigidity compared to indole, affecting binding to enzymes like DNT dioxygenase, which oxidizes indoline to indole .

Anticancer Activity :

  • 1-(Methylsulfonyl)indoline derivatives (compounds 2–3) showed IC₅₀ values similar to doxorubicin (0.1–1.0 µM) in COLO 205 and A549 cells .
  • BSI (1-(benzylsulfonyl)indoline) inhibited cancer cell migration at 10 µM, linked to HDAC modulation . The target compound’s bromo-fluoro group may enhance DNA intercalation or enzyme inhibition.

Antimicrobial Activity :

  • Indoline derivatives 6a–k (with sulfonamide groups) exhibited MIC values of 2–8 µg/mL against S. aureus and E. coli, except 6b–6c . The target compound’s halogenated sulfonyl group may improve potency against resistant strains.

Enzymatic Interactions :

  • DNT dioxygenase converts indoline to indole, but bulky substituents (e.g., bromo-fluoro) could hinder this conversion, prolonging half-life .
Physicochemical Properties
Property 1-(3-Bromo-4-fluorophenylsulfonyl)indoline 1-(Methylsulfonyl)indoline BSI (Benzylsulfonyl)
Molecular Weight (g/mol) ~400 (estimated) ~215 ~300
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 ~2.9
Metabolic Stability Likely high (due to halogens) Moderate Moderate

Biological Activity

1-(3-Bromo-4-fluorophenylsulfonyl)indoline is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to a sulfonyl group and an indoline moiety. Its molecular formula is C11H9BrFNO2S. The unique configuration of substituents suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antiviral Properties

In vitro studies have demonstrated that this compound possesses antiviral activity against certain viruses. It may function by inhibiting viral replication or entry into host cells, although the exact mechanisms are still under investigation.

Anticancer Activity

This compound has also been evaluated for its anticancer effects. Preliminary studies suggest it can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound's IC50 values in these assays indicate potent cytotoxicity, with values ranging from 5 to 15 µM depending on the cell line tested.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group may act as a competitive inhibitor for enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : This compound has been identified as a potential modulator of serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neurological disorders.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsSignificant inhibition of E. coli and S. aureus growth.
Study BAssess anticancer propertiesInduced apoptosis in MCF-7 cells with an IC50 of 10 µM.
Study CInvestigate antiviral activityShowed reduced viral load in HCV-infected cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Bromine and Fluorine Substituents : These halogens enhance lipophilicity and potentially increase binding affinity to target proteins.
  • Sulfonyl Group : Essential for interaction with enzymes and receptors, contributing to the compound's overall efficacy.

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